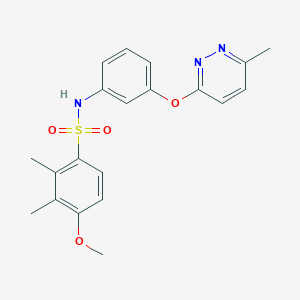

4-metoxi-2,3-dimetil-N-(3-((6-metilpiridazin-3-il)oxi)fenil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is an organic compound with a complex structure. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties.

Aplicaciones Científicas De Investigación

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves multiple steps. It typically starts with the preparation of the basic sulfonamide structure, followed by the addition of various functional groups in a controlled environment to achieve the desired compound. Commonly, this process might involve reactions such as nitration, sulfonation, and condensation under specific temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production is scaled up using batch or continuous flow reactors. The process ensures high yield and purity by optimizing reaction conditions and using catalysts to accelerate the process. Quality control measures are implemented at each step to maintain consistency.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes: 4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: This can introduce oxygen-containing functional groups.

Reduction: Used to remove oxygen or add hydrogen atoms.

Substitution: Functional groups are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. Substitution reactions might use halogenating agents like thionyl chloride. Reaction conditions vary based on the desired product and include controlled temperature, pH, and solvents like methanol or dichloromethane.

Major Products Formed: The major products formed depend on the type of reaction. Oxidation may yield hydroxyl or carbonyl derivatives, while reduction could result in amine or alkyl derivatives. Substitution reactions can produce various substituted sulfonamides with different functional groups.

Mecanismo De Acción

The compound exerts its effects by targeting specific molecular pathways. As a sulfonamide, it likely inhibits dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, necessary for bacterial growth and replication, ultimately leading to bacterial cell death.

Comparación Con Compuestos Similares

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is unique compared to other sulfonamides due to its specific substituents. Similar compounds include:

Sulfamethoxazole

Sulfadiazine

Sulfisoxazole

Each of these compounds has varying chemical structures and thus different pharmacological profiles. The presence of the pyridazinyl group in 4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide may confer unique binding properties and specificity, which could make it more effective or selective in certain applications.

Actividad Biológica

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 372.47 g/mol

- CAS Number : 86604-78-6

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4S |

| Molecular Weight | 372.47 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, particularly lipoxygenases (LOX). This inhibition can reduce the production of pro-inflammatory mediators like leukotrienes.

- Antiviral Properties : Preliminary studies suggest that derivatives of compounds similar to this sulfonamide exhibit antiviral activities against various viruses, including hepatitis B virus (HBV). The mechanism often involves increasing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .

- Antioxidant Activity : The presence of methoxy and pyridazine groups may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Antiviral Activity

A study investigating the antiviral potential of similar compounds found that N-phenylbenzamide derivatives exhibited significant inhibition against HBV. The mechanism was linked to the enhancement of intracellular A3G levels, suggesting that our compound may share similar pathways for antiviral efficacy .

Antiinflammatory Effects

Research on related compounds has demonstrated their ability to inhibit LOX enzymes effectively. For instance, a series of benzenesulfonamides were shown to have nanomolar potency against 12-lipoxygenase (12-LOX), highlighting the potential for therapeutic applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, derivatives related to our compound were tested for their ability to inhibit HBV replication in HepG2.2.15 cells. Results indicated a dose-dependent response with significant reductions in viral load at higher concentrations, supporting the hypothesis that structural modifications enhance antiviral activity.

Case Study 2: Inhibition of Lipoxygenase

A comparative analysis was performed on sulfonamide derivatives against human platelet-type lipoxygenases. The findings revealed that certain modifications led to improved selectivity and potency, suggesting a pathway for developing targeted anti-inflammatory drugs based on this compound's structure.

Propiedades

IUPAC Name |

4-methoxy-2,3-dimethyl-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-8-11-20(22-21-13)27-17-7-5-6-16(12-17)23-28(24,25)19-10-9-18(26-4)14(2)15(19)3/h5-12,23H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKYCTGWDDQSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.